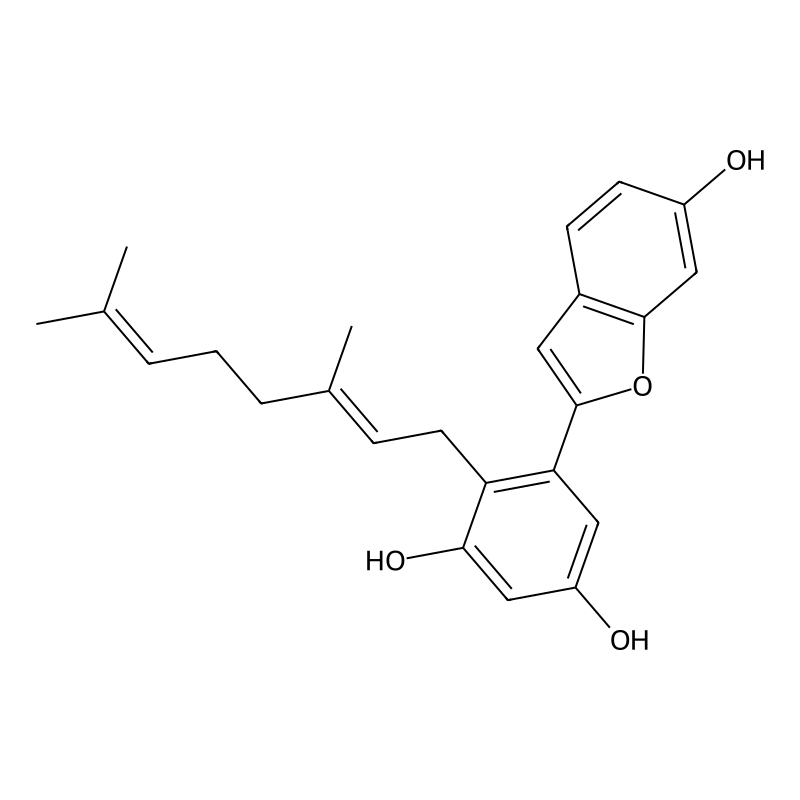

Albafuran A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Albafuran A is a natural product found in Morus lhou, Morus alba, and other organisms with data available.

Albafuran A is an organic compound with the chemical formula . It belongs to the class of natural products known as furan derivatives, which are characterized by a five-membered aromatic ring containing oxygen. This compound has garnered interest due to its potential biological activities and unique structural features.

- Oxidation: Hydroxy groups present in the compound can be oxidized to form carbonyl compounds or other functional groups, enhancing its reactivity and potential utility in synthetic applications.

- Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modify its properties and biological activity .

- Condensation Reactions: Albafuran A can react with aldehydes or ketones to form larger, more complex molecules through condensation processes.

Research indicates that Albafuran A exhibits significant biological activities, particularly in the realm of pharmacology. Its potential effects include:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, suggesting a protective role against oxidative stress .

- Antimicrobial Properties: Preliminary studies indicate that Albafuran A possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation in medicinal chemistry .

- Anti-inflammatory Effects: Some studies suggest that Albafuran A may reduce inflammation, which could be beneficial in treating inflammatory diseases .

The synthesis of Albafuran A can be achieved through several methods:

- Natural Extraction: Albafuran A is often isolated from natural sources such as certain species of plants, including those in the Morus genus .

- Chemical Synthesis: Laboratory synthesis may involve multi-step synthetic routes starting from simpler furan derivatives, utilizing reactions such as cyclization and functional group transformations to construct the complex structure of Albafuran A .

- Biotransformation: Utilizing microorganisms or enzymes to convert simpler precursors into Albafuran A represents a sustainable approach to its synthesis, leveraging biological pathways for efficient production.

Albafuran A has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting oxidative stress-related conditions or infections .

- Cosmetics: Its antioxidant properties may find use in cosmetic formulations aimed at skin protection and anti-aging .

- Agriculture: If proven effective against pathogens, it could be explored as a natural pesticide or fungicide.

Interaction studies involving Albafuran A focus on its effects on biological systems and other compounds:

- Synergistic Effects: Research may explore how Albafuran A interacts with other natural compounds to enhance therapeutic efficacy or reduce toxicity.

- Mechanism of Action: Understanding how Albafuran A interacts at the molecular level with cellular targets can provide insights into its pharmacological profile and guide further development.

Albafuran A shares structural similarities with several other compounds, leading to interesting comparisons:

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| Albafuran B | Structural isomer of Albafuran A | Similar antioxidant effects | |

| Albafuran C | Larger molecular structure | Antimicrobial properties | |

| Benzofurans | Varies | General class of compounds | Diverse biological activities |

Uniqueness of Albafuran A

Albafuran A is unique due to its specific arrangement of functional groups and its distinct furan core structure. This configuration contributes to its unique biological activities compared to similar compounds. Its potential applications in pharmaceuticals and cosmetics further distinguish it from other furan derivatives.

Biogenetic Pathways in Morus Species

Albafuran A represents a sophisticated 2-arylbenzofuran compound with the molecular formula C24H26O4 and molecular weight 378.46 daltons [1] [8]. This compound belongs to the class of 1-benzofurans that is substituted by a hydroxy group at position 6 and features a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2 [1] [2]. The biogenetic pathways leading to Albafuran A formation in Morus species involve complex interactions between the phenylpropanoid pathway and isoprenoid biosynthesis [9] [21].

The biosynthetic journey begins with the shikimate pathway, which provides the aromatic amino acid phenylalanine as the foundational precursor [9] [40]. This pathway involves approximately six enzymatic steps, starting with the aldol condensation reaction of phosphoenolpyruvic acid and D-erythrose 4-phosphate [9]. The end product chorismic acid is subsequently converted to phenylalanine through the action of prephenate-aminotransferase and aromate-dehydrate enzymes [9] [40].

Following the shikimate pathway, the phenylpropanoid metabolic pathway becomes activated in Morus species, possessing approximately 15 carbon atoms arranged in three aromatic rings linked as C6-C3-C6 configuration [9]. Phenylalanine ammonia lyase catalyzes the initial committed step by converting phenylalanine to trans-cinnamic acid through deamination [9] [39]. Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently mediates the hydroxylation of trans-cinnamic acid to p-coumaric acid [9] [41]. The third enzymatic step involves 4-coumarate:CoA ligase, which activates p-coumaroyl-CoA for subsequent reactions [9] [39].

The formation of the core flavonoid backbone occurs through chalcone synthase, which catalyzes the condensation of one p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to produce chalcone [9] [39]. Chalcone flavanone isomerase then converts chalcones to flavanones, establishing the central intermediates from which the pathway branches into various flavonoid subclasses [9] [39]. In Morus species, the activity of 4-coumarate:CoA ligase demonstrates positive correlation with anthocyanin and flavonol content in response to environmental stress conditions [9].

The integration of isoprenoid biosynthesis provides the prenyl substituents characteristic of Albafuran A structure [21] [28]. Geranyl diphosphate serves as the key precursor for the dimethylocta-2,6-dienyl chain, derived from the condensation of dimethylallyl diphosphate and isopentenyl diphosphate [38]. Prenyltransferase enzymes facilitate the attachment of these isoprenoid units to the flavonoid backbone, creating the complex prenylated structure observed in Albafuran A [21] [31].

Enzymatic Mechanisms in 2-Arylbenzofuran Formation

The enzymatic mechanisms governing 2-arylbenzofuran formation involve sophisticated multi-step processes that require precise coordination between various enzyme systems [10] [13]. The formation of the benzofuran ring system represents a critical step in Albafuran A biosynthesis, involving oxidative cyclization processes that create the characteristic heterocyclic structure [10] [33].

Cytochrome P450 enzymes play pivotal roles in the hydroxylation and oxidation reactions necessary for benzofuran formation [37] [41]. These membrane-bound enzymes of the endoplasmic reticulum catalyze monooxygenation reactions that introduce hydroxyl groups at specific positions on the flavonoid backbone [41]. Cytochrome P450 2A6 demonstrates particular activity in catalyzing flavanone oxidation to form hydroxylated products, with turnover rates reaching 4.8 minutes for certain substrates [37].

The oxidative cyclization mechanism involves the formation of radical intermediates that facilitate ring closure [33]. Research demonstrates that phenol oxidation can lead to benzofuran and 2,3-dihydrobenzofuran derivatives through oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes [33]. This process typically requires oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone to achieve the necessary electron abstraction for cyclization [33].

Prenyltransferase enzymes exhibit substrate specificity that determines the regioselectivity of prenyl group attachment [38]. Geranyl diphosphate synthase, functioning as a heterodimer, catalyzes the condensation reactions that provide the geranyl precursors essential for the dimethylocta-2,6-dienyl chain formation [38]. The enzyme demonstrates strict requirements for both dimethylallyl diphosphate and isopentenyl diphosphate substrates, with activity dependent on the presence of both protein subunits [38].

The enzymatic formation of 2-arylbenzofurans can proceed through multiple synthetic routes, including Sonogashira coupling reactions followed by 2-ethynylphenol cyclization [11]. These processes occur under mild conditions and demonstrate tolerance for various substituents including halogens, hydroxyl, cyano, nitro, and amino groups [11]. The mechanistic pathway involves C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination steps [13] [36].

| Enzyme/Process | Function in Pathway | Relevance to Albafuran A |

|---|---|---|

| Phenylalanine Ammonia Lyase | Converts phenylalanine to trans-cinnamic acid | Initial phenylpropanoid pathway step |

| Cinnamate 4-Hydroxylase | Hydroxylates trans-cinnamic acid to p-coumaric acid | Provides hydroxylated precursor |

| 4-Coumarate:CoA Ligase | Activates p-coumaric acid to p-coumaroyl-CoA | CoA activation for further reactions |

| Chalcone Synthase | Forms chalcone from p-coumaroyl-CoA and malonyl-CoA | Core flavonoid backbone formation |

| Chalcone Flavanone Isomerase | Converts chalcone to flavanone | Structural rearrangement |

| Prenyltransferase | Adds prenyl groups (geranyl/farnesyl) | Adds isoprenoid side chain |

| Cytochrome P450 enzymes | Hydroxylation and oxidation reactions | Ring modifications and hydroxylations |

| Oxidative cyclization | Forms benzofuran ring through cyclization | Final benzofuran ring closure |

Ecological Role as Phytoalexin in Plant Defense Systems

Albafuran A functions as a phytoalexin, representing a critical component of the plant defense arsenal against pathogenic microorganisms [14] [22]. Phytoalexins constitute antimicrobial compounds that plants synthesize de novo and accumulate significantly in regions where pathogens are present [14] [24]. These secondary metabolites serve as the ultimate line of host defense, capable of switching the genetic potential of plant tissue from susceptible to resistant states [14].

The ecological significance of Albafuran A as a phytoalexin extends beyond simple antimicrobial activity to encompass complex roles in plant-pathogen interactions [22] [24]. Research demonstrates that phytoalexin biosynthesis is regulated by mitogen-activated protein kinase cascades, particularly the MPK3/MPK6 pathway, which responds rapidly to pathogen recognition [22]. Activation of these signaling cascades leads to coordinated upregulation of multiple genes encoding enzymes in the biosynthetic pathways [22] [25].

The antimicrobial mechanisms of benzofuran phytoalexins involve membrane disruption and enzyme inhibition in target pathogens [24]. Studies on related dibenzofuran compounds demonstrate significant inhibitory activities against various phytopathogenic fungi, with effective concentrations ranging from 3.13 to 328 micrograms per milliliter [24]. The structural features of the benzofuran ring system contribute to enhanced biological membrane penetration, facilitating interference with fungal growth processes [24].

Transcriptional regulation of phytoalexin biosynthesis involves multiple transcription factor families, including WRKY, MYB, and NAC proteins [25]. These regulatory proteins respond to pathogen-associated molecular patterns and coordinate the rapid synthesis of defense compounds [25]. The conservation of these transcriptional networks across different plant species suggests fundamental importance in plant immunity [25].

The localized accumulation of phytoalexins represents a sophisticated defense strategy that concentrates antimicrobial compounds at sites of pathogen invasion [14] [24]. This targeted response minimizes metabolic costs while maximizing defensive effectiveness [14]. Environmental factors including ultraviolet radiation, wounding, and pathogen attack influence the expression of genes encoding key biosynthetic enzymes such as chalcone synthase [39].

| Defense Characteristic | Mechanism | Role in Albafuran A Function |

|---|---|---|

| Antimicrobial Activity | Membrane disruption, enzyme inhibition | Inhibits pathogen growth and development |

| Rapid Synthesis | Transcriptional activation of biosynthetic genes | Quick response to pathogen attack |

| Localized Accumulation | Site-specific production at infection points | Concentrated defense at vulnerable sites |

| Structural Diversity | Multiple benzofuran derivatives | Broad-spectrum antimicrobial activity |

| Oxidative Stress Response | Antioxidant and radical scavenging | Protects against oxidative damage |

Distribution Across Moraceae Family Taxa

The distribution of Albafuran A across Moraceae family taxa demonstrates selective occurrence within specific genera and species [1] [23]. Confirmed reports establish the presence of Albafuran A in Morus alba and Morus lhou, with these species serving as the primary natural sources of this compound [1] [4]. The molecular characterization reveals consistent structural features across different Morus species, suggesting conserved biosynthetic pathways within this genus [1] [8].

Morus alba represents the most extensively studied species regarding Albafuran A occurrence and related 2-arylbenzofuran compounds [1] [9]. This species, known as white mulberry, demonstrates wide geographical distribution spanning temperate regions of Asia, Europe, and North America [7] [15]. Chemical investigations of Morus alba root bark have yielded multiple prenylated flavonoids and benzofuran derivatives, indicating robust secondary metabolite production capabilities [30] [42].

The Moraceae family encompasses approximately 37 genera and nearly 1,100 species distributed throughout tropical and temperate regions worldwide [17] [48]. Within this diverse family, prenylated flavonoids represent characteristic components, with nearly 400 such compounds identified across various genera [21]. The family demonstrates particular abundance of Diels-Alder adducts, which constitute distinctive structural features that differentiate Moraceae phytochemistry from other plant families [21] [28].

Comparative phytochemical analyses reveal that different Morus species produce varying profiles of secondary metabolites [23] [42]. Morus nigra contains substantial quantities of anthocyanins, flavonols, and phenolic acids, but specific reports of Albafuran A occurrence remain limited [42] [43]. Similarly, Morus australis and Morus cathayana produce diverse arrays of prenylated flavonoids and benzofuran derivatives, though systematic surveys for Albafuran A have not been comprehensively conducted [46] [47].

The biosynthetic capacity for 2-arylbenzofuran production appears widely distributed across Moraceae taxa, suggesting evolutionary conservation of the necessary enzymatic machinery [17] [21]. Species within the genus Ficus demonstrate production of related benzofuran compounds, indicating that the biosynthetic pathways extend beyond Morus species [18] [20]. The presence of prenylated flavonoids and benzofuran structures across multiple Moraceae genera supports the hypothesis of shared evolutionary origins for these biosynthetic capabilities [17] [21].

Environmental factors and geographical location influence the accumulation patterns of secondary metabolites within Moraceae species [42] [48]. Studies demonstrate that stress conditions, including drought, temperature fluctuations, and pathogen pressure, can modulate the production of defensive compounds such as phytoalexins [9] [14]. These environmental influences may contribute to the observed variations in Albafuran A distribution across different populations and geographical regions [42].

| Species | Reported Presence of Albafuran A | Source of Information | Related 2-Arylbenzofurans Present |

|---|---|---|---|

| Morus alba | Confirmed | PubChem, KEGG, Multiple studies | Multiple compounds |

| Morus lhou | Confirmed | PubChem database | Limited data |

| Morus nigra | Not reported | Limited studies | Multiple compounds |

| Morus australis | Not reported | Limited studies | Multiple compounds |

| Morus cathayana | Not reported | Limited studies | Multiple compounds |

| Morus mongolica | Not reported | Limited studies | Multiple compounds |

Chromium tricarbonyl complexes have emerged as powerful synthetic tools for the construction of benzofuran scaffolds related to Albafuran A, offering unique reactivity patterns and stereochemical control. The electron-withdrawing nature of the chromium tricarbonyl moiety fundamentally alters the electronic properties of coordinated aromatic rings, enabling unprecedented transformations that are otherwise challenging to achieve [1] [2].

The coordination of chromium tricarbonyl to aromatic systems significantly enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions and dearomatization processes [3]. This activation proves particularly valuable in the synthesis of complex benzofuran derivatives, where traditional synthetic approaches often encounter limitations in regioselectivity and functional group tolerance [4].

Direct Thermal Complexation Methods

The most straightforward approach involves direct reaction between chromium hexacarbonyl and appropriately substituted aromatic precursors. Under thermal conditions (130-150°C), hexacarbonylchromium undergoes ligand substitution with arenes to afford the corresponding tricarbonyl complexes in yields ranging from 19-87% [4] [5]. This methodology has been successfully applied to construct benzofuran-containing chromium complexes, although high temperatures may limit functional group compatibility.

Recent optimizations have demonstrated that reduced arene excess significantly improves purification efficiency without compromising yields. This advancement addresses a long-standing challenge in chromium tricarbonyl chemistry, where large excess of high-boiling arenes complicated product isolation [4].

Ligand Exchange Strategies

More sophisticated approaches employ preformed chromium tricarbonyl naphthalene complexes as transfer reagents. The naphthalene ligand serves as a readily displaced leaving group, allowing for milder reaction conditions (80-120°C) and improved functional group tolerance [6] [7]. This methodology has proven particularly effective for the synthesis of complex polycyclic structures relevant to Albafuran A frameworks.

Mechanistic Considerations in Cycloaromatization

Chromium tricarbonyl-mediated cycloaromatization represents a unique approach to benzofuran synthesis. The process involves initial coordination of enediyne substrates to chromium, followed by Masamune-Bergman cyclization to generate arene-chromium complexes [8] [6]. Density functional theory calculations reveal that direct carbon-carbon bond formation proceeds through a low-energy pathway (16.7 kcal/mol barrier), forming metal-bound para-benzyne biradical intermediates [6].

The reaction exhibits excellent diastereoselectivity, particularly when compared to ruthenium-mediated systems. Electron paramagnetic resonance spectroscopy has confirmed the formation of triplet ground-state biradical intermediates, providing mechanistic insight into the cyclization process [6].

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely applicable methodology for constructing the complex biaryl linkages characteristic of Albafuran A. The modular nature of these transformations allows for systematic structural modifications and optimization of synthetic routes [9] [10].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction has proven exceptionally effective for benzofuran derivatization, offering broad substrate scope and excellent functional group tolerance. Systematic studies of three-iodo-two-(methylthio)-benzofuran derivatives with various aryl boronic acids demonstrate yields ranging from 70-97% under optimized conditions [9].

The reaction proceeds efficiently using tetrakis(triphenylphosphine)palladium(0) as catalyst, with potassium carbonate in dimethylformamide/water mixtures providing optimal results. Notably, the methodology accommodates both electron-withdrawing and electron-donating substituents on the boronic acid coupling partners, enabling broad structural diversity [9].

Advanced Coupling Strategies

Recent developments in palladium catalysis have introduced novel approaches for benzofuran synthesis through carbon-hydrogen activation methodologies. Oxidative annulation between phenols and alkenylcarboxylic acids provides direct access to substituted benzofurans with excellent regioselectivity [11].

The reaction mechanism involves initial palladium-mediated carbon-hydrogen activation, followed by alkene insertion and reductive elimination to form the benzofuran ring system. Depending on substrate substitution patterns, this methodology can selectively produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans [11].

Heteroannulation Approaches

Palladium-catalyzed heteroannulation of acetylenic compounds with ortho-iodophenols provides an alternative strategy for benzofuran construction [12]. This methodology offers complementary regioselectivity patterns compared to traditional cyclization approaches, expanding the synthetic utility of palladium catalysis in benzofuran synthesis.

The reaction tolerates various acetylenic substitution patterns and proceeds under relatively mild conditions, making it suitable for late-stage functionalization of complex substrates [12].

Stereochemical Challenges in Prenyl Group Introduction

The incorporation of prenyl groups into benzofuran scaffolds presents significant stereochemical challenges that must be addressed to achieve efficient synthesis of Albafuran A analogs. The prenyl moiety in Albafuran A exhibits E-configuration about the 2,6-octadienyl double bond, requiring careful control of olefin geometry during synthesis [13] [14].

Regioselectivity Control

One of the primary challenges in prenylation chemistry involves controlling regioselectivity between linear and branched products. Traditional palladium-catalyzed allylic alkylation typically favors attack at the less substituted carbon, yielding linear prenylation products [13]. However, systematic manipulation of reaction parameters can reverse this inherent bias to favor branched products.

Solvent effects play a crucial role in regioselectivity control. Coordinating solvents such as tetrahydrofuran tend to favor linear alkylation products, while dichloromethane promotes formation of branched isomers [14]. The addition of halide additives further enhances regioselectivity for branched products, with tetrabutylammonium fluoride showing particularly beneficial effects [14].

Enantioselectivity Considerations

Asymmetric prenylation methodologies have been developed using chiral phosphine ligands to control absolute stereochemistry. Remarkably, the same enantiomer of chiral ligand can produce linear and branched regioisomers of opposite chirality, highlighting the complex stereochemical relationships in these systems [14].

The stereochemical outcome depends on the orientation of the π-prenylpalladium complex, which is controlled by the chiral ligand environment. Computational models suggest that nucleophile approach occurs to minimize charge separation between enolate termini and allylic cation centers [14].

Multiple Prenyl Group Installation

Sequential prenylation to install multiple prenyl substituents represents an additional synthetic challenge. Protecting group strategies are essential to achieve selective functionalization, as unprotected hydroxyl groups can interfere with subsequent prenylation steps [15].

Recent developments in reverse prenylation/Claisen rearrangement sequences provide unified approaches to multi-prenylated phenylpropanoids, offering scalable methods for gram-scale synthesis with high purity [15].

Industrial-Scale Production Optimization

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters, catalyst systems, and purification protocols. Economic considerations, environmental impact, and process safety become paramount concerns at commercial scales [17].

Process Intensification Strategies

Industrial benzofuran synthesis increasingly employs continuous flow methodologies to improve heat and mass transfer, reduce reaction times, and enhance safety profiles. Microreactor technology enables precise temperature control and rapid mixing, leading to improved yields and reduced side product formation [18].

One-pot synthetic sequences minimize intermediate isolation and purification steps, reducing overall process complexity and waste generation. Recent developments in benzofuran synthesis via heteroannulation of benzoquinones demonstrate single-step access to target compounds under relatively mild conditions, representing significant improvements over multi-step alternative routes [18].

Catalyst Optimization and Recovery

Industrial-scale palladium catalysis requires optimization of catalyst loading to balance reaction efficiency with economic considerations. Typical industrial processes employ 0.5-2 mol% palladium loading, significantly lower than laboratory-scale protocols .

Catalyst recovery and recycling systems are essential for economic viability. Heterogeneous palladium catalysts supported on various matrices enable catalyst separation and reuse, although care must be taken to prevent catalyst leaching and maintain activity over multiple cycles [17].

Green Chemistry Considerations

Environmental sustainability drives the adoption of green solvents and reagents in industrial benzofuran synthesis. Water-based reaction systems, recyclable organic solvents, and bio-based starting materials are increasingly favored over traditional approaches .

Process optimization includes minimization of volatile organic compound emissions, reduction of aqueous waste streams, and implementation of closed-loop solvent recovery systems. Life cycle assessment methodologies guide decision-making regarding alternative synthetic routes and processing technologies [19].

Quality Control and Analytical Considerations

Industrial production requires robust analytical methods for real-time process monitoring and quality control. High-performance liquid chromatography coupled with mass spectrometry provides comprehensive analysis of reaction progress, impurity profiles, and product purity [20].

Process analytical technology enables continuous monitoring of critical process parameters, facilitating automated control systems and ensuring consistent product quality. Statistical process control methodologies identify sources of variability and guide process improvement initiatives [21].

Scale-Up Challenges and Solutions

Heat transfer limitations at large scale necessitate careful reactor design and temperature control strategies. Exothermic reactions may require specialized cooling systems or controlled addition protocols to maintain optimal reaction conditions [17].

Mass transfer considerations become critical in heterogeneous catalytic systems, where diffusion limitations can significantly impact reaction rates and selectivity. Stirring system design, catalyst particle size optimization, and reactor geometry all influence overall process performance .